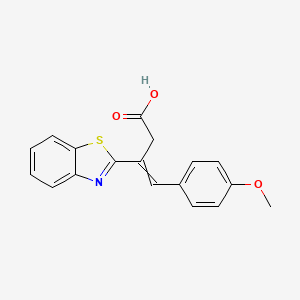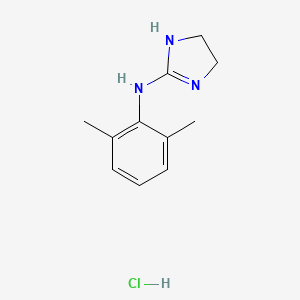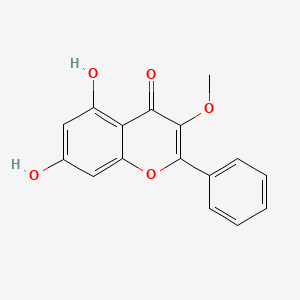
3-甲基没食子酰丙酮
描述
Synthesis Analysis
The synthesis of flavonoid ethers like Galangin 3-methyl ether often involves methylation processes. For example, Izalpinin, which is the 7-methyl ether of Galangin, was synthesized from Galangin di- and trimethyl ethers using demethylation methods involving aluminium chloride and aluminium bromide (Rao & Seshadri, 1945). This indicates the possibility of using similar synthetic pathways for Galangin 3-methyl ether, showcasing the versatility of methylation and demethylation reactions in modifying flavonoid structures.
Molecular Structure Analysis
The molecular structure of compounds like Galangin 3-methyl ether is crucial in determining their chemical behavior and reactivity. For instance, the molecular structures of related compounds, such as dimethyl ether and methyl alcohol, have been determined using electron diffraction, revealing details about bond lengths and angles that influence their chemical properties (Kimura & Kubo, 1959). Such structural analyses are essential for understanding the physical and chemical characteristics of Galangin 3-methyl ether.
Chemical Reactions and Properties
Galangin and its derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. For example, Galangin itself has been shown to competitively inhibit xanthine oxidase, a key enzyme in purine metabolism, indicating its potential in influencing biochemical pathways (Zhang et al., 2016). The reactivity and interactions of Galangin 3-methyl ether can be inferred from such studies, highlighting the importance of understanding chemical properties.
Physical Properties Analysis
The physical properties of Galangin 3-methyl ether, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. Studies on similar compounds provide insights into how molecular modifications affect these properties. For instance, the enhanced solubility of Galangin in various solvents through complexation indicates that derivatives like Galangin 3-methyl ether could also exhibit unique solubility profiles beneficial for their application in scientific research (Kim et al., 2014).
科学研究应用
组蛋白脱乙酰酶抑制剂
3-甲基没食子酰丙酮已被发现是一种泛组蛋白脱乙酰酶 (HDAC) 抑制剂 . HDACs 是一类从组蛋白上的 ε-N-乙酰赖氨酸氨基酸中去除乙酰基的酶,使组蛋白能够更紧密地包裹 DNA。这种功能对于基因调控、细胞周期进程和发育事件至关重要。 HDAC 抑制剂用于癌症治疗 .
抗增殖活性
3-甲基没食子酰丙酮及其衍生物已显示出对各种癌细胞系的抗增殖活性 . 例如,3-甲基没食子酰丙酮的衍生物 3-O-甲基没食子酰丙酮-7-O-β-D-吡喃葡萄糖苷对 MCF-7、A375P、B16F10、B16F1 和 A549 癌细胞系表现出强烈的细胞毒活性 .
抗菌活性
3-甲基没食子酰丙酮已显示出抗菌活性 . 抑制细菌生长的能力使其成为开发新型抗菌剂的潜在候选药物。
胰脂肪酶抑制
3-甲基没食子酰丙酮已被发现能抑制胰脂肪酶 . 胰脂肪酶是膳食甘油三酯消化中的关键酶;其抑制剂被认为是潜在的肥胖症治疗方法。
有机构建模块
没食子酰丙酮-3-甲醚是一种重要的有机构建模块,用于合成取代的没食子酰丙酮产品 . 这使其在有机化学领域具有价值。
微生物转化
3-甲基没食子酰丙酮可以通过应用某些真菌菌株生物转化为新的代谢物 . 这种微生物转化可以导致生产具有潜在生物活性的新化合物。
安全和危害
未来方向
Flavonoids like Galangin 3-methyl ether have shown promising results against different tumor cell lines . They exhibit low toxicity in biological systems, making them an alternative therapy for the treatment of cancers . The future perspectives and research directions of Galangin 3-methyl ether and its flavonoids are pointed out in the referenced study .
作用机制
Target of Action
Galangin 3-methyl ether, also known as 3-O-Methylgalangin, is a natural flavonoid compound that primarily targets bacteria and fungi , exhibiting strong antibacterial and antifungal effects . It also inhibits pancreatic lipase , an enzyme crucial for the digestion of dietary fats .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it has inhibitory effects on Pseudomonas aeruginosa , a common bacterium associated with infections . The exact molecular interactions between Galangin 3-methyl ether and its targets are still under investigation.
Biochemical Pathways
Galangin 3-methyl ether is a derivative of Galangin (GA), a polyphenolic compound that belongs to the category of flavanol . GA is known to modulate various biochemical pathways, including the NF-κB and Nrf2/CREB signalling pathways , which are involved in inflammation and oxidative stress . It also inhibits the Akt/PI3K/mTOR pathway, NF-kB, and MAPK pathways , which are crucial for cell proliferation and survival . .
Pharmacokinetics
Galangin, the parent compound of Galangin 3-methyl ether, is metabolized preferentially by glucuronide conjugation rather than sulfation and oxidation reactions . This suggests that Galangin 3-methyl ether may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of Galangin 3-methyl ether’s action primarily include the inhibition of bacterial and fungal growth, as well as the suppression of pancreatic lipase activity . This leads to its antibacterial, antifungal, and potential anti-obesity effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Galangin 3-methyl ether. For instance, the compound’s bioavailability and biological activity can be influenced by its structural class, degree of hydroxylation, conjugations, and polymerization . .
属性
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISDADPVOHJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216823 | |
| Record name | 3-O-Methylgalangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6665-74-3 | |
| Record name | Galangin 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methylgalangin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylgalangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLGALANGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02887TX99X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential mechanisms of action of Galangin 3-methyl ether in treating diseases?
A: While specific mechanisms are still under investigation, research suggests that Galangin 3-methyl ether might exert its effects by interacting with various signaling pathways within cells. A study using network pharmacology analysis indicated that Galangin 3-methyl ether could potentially target pathways like PI3K-Akt, FoxO, and IL-17 signaling pathways, which are known to be involved in inflammatory responses and cell survival. [] Further research is needed to confirm these interactions and elucidate the precise mechanisms involved.
Q2: What is the structural characterization of Galangin 3-methyl ether?
A: Galangin 3-methyl ether is a flavonoid, a class of plant secondary metabolites. Its molecular formula is C16H12O5, and its molecular weight is 284.26 g/mol. Structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ]
Q3: What are the sources of Galangin 3-methyl ether?
A: Galangin 3-methyl ether has been isolated from various plant sources, including Lychnophora markgravii, Lychnophora staavioides, Eremophila species, and the epicuticular layer of leaves from certain Gaultheria species. [, , , ] These plants are known to produce a variety of flavonoid compounds.
Q4: Has Galangin 3-methyl ether shown activity against any parasites?
A: Yes, research indicates that Galangin 3-methyl ether exhibits activity against Leishmania amazonensis amastigotes, a parasite responsible for leishmaniasis. [] This finding suggests its potential as a starting point for developing new antiparasitic agents.
Q5: Are there any studies investigating the potential of Galangin 3-methyl ether as an insecticide?
A: Research suggests that Galangin 3-methyl ether might contribute to the insecticidal properties of certain plant extracts. A study on Alpinia officinarum extracts found that while Galangin 3-methyl ether itself showed moderate feeding deterrent activity against Tribolium castaneum (red flour beetle), other components in the extract, like benzylacetone, exhibited stronger insecticidal effects. [] This suggests that Galangin 3-methyl ether, in combination with other compounds, might play a role in the plant's defense mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



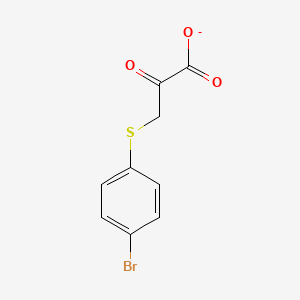
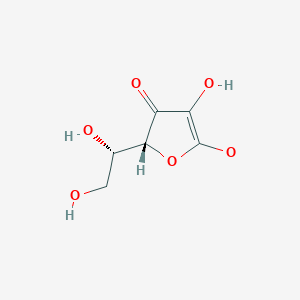

![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)


![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
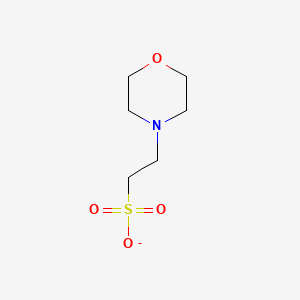
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
